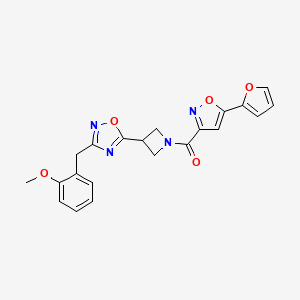

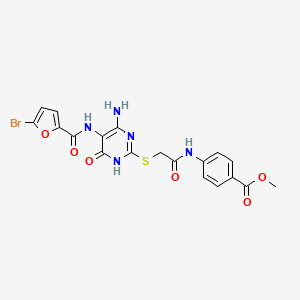

![molecular formula C22H19N5O3S B2487577 2-((2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)硫)-N-(2-硝基苯基)乙酰胺 CAS No. 862489-08-5](/img/structure/B2487577.png)

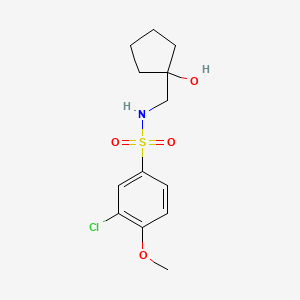

2-((2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)硫)-N-(2-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the family of 2-phenylpyrazolo[1,5-a]pyrimidines, a class of chemicals known for their versatile biological activities and chemical properties. These compounds have been extensively studied for their binding affinities to various receptors, demonstrating the importance of their structural modifications on their biological and chemical functionalities (Selleri et al., 2005).

Synthesis Analysis

Synthesis of 2-phenylpyrazolo[1,5-a]pyrimidines, including our compound of interest, typically involves the variability of substituents, demonstrating the compound's synthesis flexibility. A notable method includes the binding studies and synthesis of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, providing insight into the structural requirements for binding affinity and selectivity (Selleri et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the specific arrangement of substituents, plays a crucial role in their biological activity and chemical reactivity. The 3D-QSAR model proposed in the study by Selleri et al. (2005) evaluates the effect of different substitutions on the acetamide moiety, highlighting the significance of molecular structure in determining the compound's properties and interactions.

Chemical Reactions and Properties

Chemical reactions involving 2-phenylpyrazolo[1,5-a]pyrimidines are diverse, indicating a broad range of chemical reactivity. This includes the ability of these compounds to undergo various chemical modifications, such as substitutions and ligand binding, which can significantly alter their chemical properties and biological activities (Selleri et al., 2005).

Physical Properties Analysis

While specific details on the physical properties of "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide" are not provided in the referenced studies, the physical properties of compounds in this class can generally be inferred based on their molecular structure. This includes solubility, melting points, and stability, which are influenced by the nature of the substituents and the molecular framework of the pyrazolo[1,5-a]pyrimidine core.

Chemical Properties Analysis

The chemical properties of 2-phenylpyrazolo[1,5-a]pyrimidines are closely related to their molecular structure and synthesis pathways. Their reactivity, including potential for substitutions and the formation of ligand complexes, demonstrates the compound's versatility in chemical modifications and its potential utility in various chemical and biological applications (Selleri et al., 2005).

科学研究应用

放射配体成像

由Dollé等人(2008年)进行的研究突出了一系列新型的2-苯基吡唑并[1,5-a]嘧啶乙酰胺,展示了选择性与转运蛋白(18 kDa)结合的配体。这项研究对于推动特定放射配体的PET成像的发展至关重要,对医学诊断和研究做出了重大贡献。

外周苯二氮卓受体配体

Selleri et al. (2005)进行的研究探索了2-苯基吡唑并[1,5-a]嘧啶-3-基乙酰胺作为选择性外周苯二氮卓受体(PBR)配体。这项工作有助于理解结构活性关系以及对乙酰胺基团不同取代物的影响,这对神经药理学领域非常有价值。

抗菌剂

Bondock et al. (2008)和Bondock et al. (2008)的研究表明,利用2-氰基-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)乙酰胺衍生物合成具有抗菌特性的各种杂环化合物。这项研究为开发新的抗菌剂提供了宝贵的见解,这在对抗耐药菌株和其他病原体方面至关重要。

cGMP磷酸二酯酶抑制剂

Dumaitre and Dodic (1996)的研究详细介绍了6-苯基吡唑并[3,4-d]嘧啶酮的合成,这是cGMP特异性(V型)磷酸二酯酶的特异性抑制剂。这项研究对于开发治疗高血压和其他心血管疾病的药物具有重要意义。

杀虫剂

Fadda等人(2017年)Fadda et al. (2017)研究了合成含噻二唑基团的各种杂环化合物及其作为杀虫剂的潜力。这项研究有助于开发新型更有效的杀虫剂,这对农业害虫管理至关重要。

QSAR研究

Dalai et al. (2006)进行的研究探讨了2-苯基吡唑并[1,5-a]嘧啶-3-基乙酰胺的定量构效关系(QSAR)。这项研究有助于了解与外周苯二氮卓受体结合的分子要求,为设计新的药物提供了见解。

非甾体抗炎药

Auzzi等人(1983年)Auzzi et al. (1983)合成了吡唑并[1,5-a]嘧啶,以探索其抗炎特性。他们发现对父化合物的某些修饰可能导致无溃疡活性的非甾体抗炎药,这是疼痛管理和抗炎疗法的重大进展。

抗惊厥剂

Severina等人(2020年)Severina et al. (2020)研究了4,6-二甲基-2-硫代嘧啶的S-乙酰胺衍生物作为抗惊厥剂的合成。这项研究有望为癫痫和其他癫痫症状的新治疗提供潜力。

属性

IUPAC Name |

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-14-12-20(31-13-19(28)24-17-10-6-7-11-18(17)27(29)30)26-22(23-14)21(15(2)25-26)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCAYHKZKSQFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

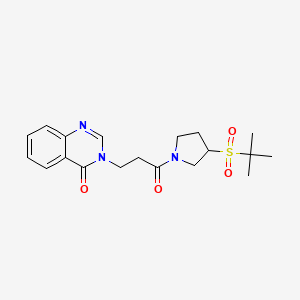

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

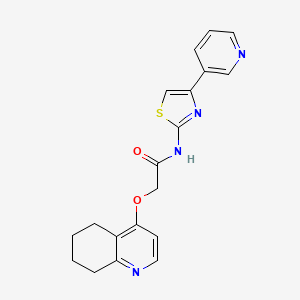

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)

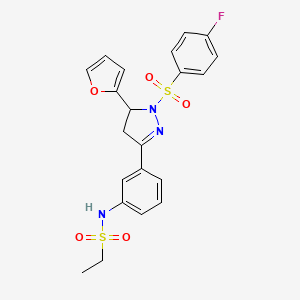

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)